4-Bromoestrone

Steroid Sulfatase STS Inhibition Breast Cancer

4-Bromoestrone is the preferred tool compound for steroid sulfatase (STS) inhibition studies (IC₅₀ 2.0 µM vs. human recombinant STS). Its C-4 bromine is essential for chemoselective palladium-catalyzed Suzuki-Miyaura mono- and bis-arylation, enabling a single-platform strategy to generate >19 structurally diverse arylated estrones. The bromine anomalous signal (f'' = 1.28 e⁻ at Cu Kα) makes it a valuable heavy-atom derivative for crystallographic phasing of steroid-binding proteins. As a regioselective protecting group, it blocks competing electrophilic substitution, enabling exclusive C-2 functionalization to access 2-amino/2-acetamido estrone analogs. Choose ≥98% purity for reproducible SAR studies.

Molecular Formula C18H21BrO2
Molecular Weight 349.3 g/mol
CAS No. 1630-82-6
Cat. No. B042572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoestrone
CAS1630-82-6
Synonyms4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one
Molecular FormulaC18H21BrO2
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4Br)O
InChIInChI=1S/C18H21BrO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,20H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1
InChIKeyNQFVJAYQCZUYON-QDTBLXIISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromoestrone (CAS 1630-82-6): A C4-Brominated Estrone Derivative for Steroid Sulfatase Inhibition and Chemoselective Cross-Coupling


4-Bromoestrone (CAS 1630-82-6; C₁₈H₂₁BrO₂; MW 349.26) is a synthetic A-ring halogenated derivative of the endogenous estrogen estrone, bearing a bromine substituent at the C-4 position of the steroid backbone [1]. It is classified as a 4-haloestrone within the broader family of ring-A-substituted estranes. This compound serves as a key intermediate in palladium-catalyzed chemoselective Suzuki-Miyaura cross-coupling reactions [2] and is a well-characterized inhibitor of human steroid sulfatase (STS) [1], an enzyme that hydrolyzes inactive estrone-3-sulfate to active estrone in hormone-dependent breast cancer tissues. 4-Bromoestrone has also been evaluated as a competitive inhibitor of estradiol 2- and 16α-hydroxylases in rat liver microsomes [3].

Why 2-Bromoestrone or Other 4-Haloestrones Cannot Replace 4-Bromoestrone in Steroid Sulfatase Research


Regioisomeric bromination at C-2 versus C-4 of the estrone A-ring produces compounds with markedly divergent enzyme inhibition profiles. In a direct comparative study, 4-bromoestrone (7b) inhibited steroid sulfatase (STS) with an IC₅₀ of 2.0 μM, whereas its 2-bromo counterpart (6b) exhibited an IC₅₀ of 8.7 μM—a 4.4-fold loss of potency [1]. Conversely, 2-bromoestrone is a far more potent aromatase inhibitor (IC₅₀ 2.4 μM) than the 4-bromo isomer, which shows only weak aromatase suppression (81% relative conversion at 10 μM), making the two regioisomers non-interchangeable for studies targeting specific nodes of estrogen biosynthesis [1]. Furthermore, the C-4 bromine atom is essential for chemoselective palladium-catalyzed Suzuki-Miyaura mono- versus bis-arylation that cannot be replicated with the C-2 isomer or with 4-chloro/4-iodo analogs [2]. The crystallographic consequences of C-4 bromination—including altered unit cell dimensions relative to native estrone—further preclude substitution in solid-state structural studies [3].

Quantitative Differentiation of 4-Bromoestrone from Closest Analogs: Evidence for Scientific Procurement


4-Bromoestrone vs. 2-Bromoestrone: 4.4-Fold Superior Steroid Sulfatase (STS) Inhibitory Potency

In a head-to-head in vitro radiosubstrate incubation assay using human recombinant STS and the natural substrate estrone-3-sulfate, 4-bromoestrone (compound 7b) inhibited STS with an IC₅₀ of 2.0 ± 0.4 μM. Its regioisomer 2-bromoestrone (compound 6b) exhibited an IC₅₀ of 8.7 ± 2.8 μM under identical conditions. The 4-bromo derivative is therefore approximately 4.4-fold more potent as an STS inhibitor than its 2-bromo counterpart [1]. This represents a clear advantage for researchers requiring maximal STS blockade at lower compound concentrations.

Steroid Sulfatase STS Inhibition Breast Cancer Estrogen Biosynthesis

Crystal Structure of 4-Bromoestrone vs. Estrone: Altered Unit Cell and Molecular Packing

Single-crystal X-ray diffraction analysis by Norton, Kartha, and Lu (1963) determined that while 4-bromoestrone and estrone share the same orthorhombic space group P2₁2₁2₁ (Z = 4), the introduction of the C-4 bromine atom dramatically alters the unit cell dimensions. The lattice constants (accuracy ±0.004 Å) are a = 13.191, b = 15.815, c = 7.333 Å for 4-bromoestrone, compared to a = 10.049, b = 18.530, c = 7.798 Å for native estrone [1]. The A-ring in 4-bromoestrone exhibits an extremely planar conformation with a non-planarity coefficient of only 0.02 Å, a feature attributed to the steric and electronic influence of the C-4 bromine substituent [1]. The C-Br bond length averages 1.882 Å [1].

X-ray Crystallography Steroid Conformation Solid-State Structure A-Ring Planarity

Chemoselective Suzuki-Miyaura Mono- and Bis-Arylation: Synthetic Utility Unique to 4-Bromoestrone

4-Bromoestrone, after conversion to its 3-O-triflate derivative, serves as a unique scaffold for chemoselective palladium-catalyzed Suzuki-Miyaura cross-coupling. By varying the ligand and solvent, researchers can selectively prepare either mono-arylated (at C-4 only) or bis-arylated (at both C-4 and C-3) estrone derivatives in high yields. This chemoselectivity is possible because the C-4 bromine and C-3 triflate possess differential reactivity toward oxidative addition with palladium catalysts [1]. The parent estrone is converted to 4-bromoestrone in 44% yield (with 2,4-dibromoestrone as a 27% side product), and the subsequent triflation proceeds in 95% yield [1]. Overall, 19 novel mono- and bis-arylated estrone derivatives were synthesized using this strategy [1]. By contrast, 2-bromoestrone cannot provide the same regiochemical control because the C-2 position does not permit the orthogonal reactivity profile achieved with the C-4 bromine/C-3 triflate pairing.

Palladium Catalysis Suzuki-Miyaura Coupling Chemoselective Arylation Steroid Derivatization

Competitive Inhibition of Estradiol 2- and 16α-Hydroxylases: Class-Level Potency of 4-Bromoestrone

In rat liver microsomal assays, 4-bromoestrone (4-BrE1) acts as a competitive inhibitor of both estradiol 2-hydroxylase and estradiol 16α-hydroxylase, two cytochrome P450-mediated pathways of estrogen metabolism. Kinetic analysis yielded apparent Ki/Km ratios of 0.28–0.48 for 2-hydroxylation and 0.26–0.49 for 16α-hydroxylation, indicating that 4-BrE1 binds to the enzyme active site with affinity comparable to or exceeding the natural substrate estradiol (E2) [1]. Among the A-ring bromo steroids tested, 2-bromoestradiol (2-BrE2) was the most potent, but 4-BrE1 nevertheless provides non-specific, competitive blockade of both hydroxylase activities. This contrasts with 16-bromoestrones, which act as non-competitive inhibitors of 2-hydroxylation with a much weaker Ki of approximately 70 μM [1].

Cytochrome P450 Estrogen Metabolism Hydroxylase Inhibition Liver Microsomes

4-Bromoestrone Enables Exclusive C-2 Regioselective Functionalization via A-Ring Blocking Strategy

When 4-bromoestrone is reacted with benzeneseleninic anhydride and hexamethyldisilazane, the C-4 bromine atom blocks electrophilic substitution at that position, forcing exclusive reaction at C-2 to yield 2-phenylselenoimine as the sole product. This intermediate was subsequently converted to 2-acetamido-3-acetoxy-4-bromoestra-1,3,5(10)-trien-17-one, and hydrogenolysis furnished 2-acetamido-3-acetoxyestra-1,3,5(10)-trien-17β-ol [1]. In contrast, the same reaction with unsubstituted estrone produces a mixture of 4- and 2-substituted products (predominantly 4-substituted), and with 17α-ethynylestradiol gives primarily the 4-phenylselenoimine [1]. The C-4 bromine therefore acts as a removable directing/blocking group that enables access to 2-substituted estrone derivatives that are otherwise difficult to obtain in pure form.

Regioselective Synthesis A-Ring Functionalization Selenoimine Chemistry Aminoestrone Derivatives

Validated Application Scenarios for 4-Bromoestrone in Steroid Biochemistry and Synthetic Chemistry


Steroid Sulfatase (STS) Inhibitor Screening and SAR Studies in Hormone-Dependent Breast Cancer Research

4-Bromoestrone is the preferred tool compound for establishing structure-activity relationships around STS inhibition within the 4-haloestrone series. Its IC₅₀ of 2.0 μM against human recombinant STS [1] makes it suitable as a reference inhibitor in enzyme assays, particularly when comparing novel STS inhibitors. Researchers should select 4-bromoestrone over 2-bromoestrone when STS is the primary target, as the 2-isomer is 4.4-fold less potent and is instead biased toward aromatase inhibition. The compound's competitive, reversible inhibition mechanism against STS [1] further supports its use in kinetic studies and co-crystallization trials with the STS enzyme.

Divergent Synthesis of Mono- and Bis-Arylated Estrone Libraries via Chemoselective Suzuki-Miyaura Coupling

Medicinal chemistry programs aiming to diversify the estrone scaffold for biological screening should utilize 4-bromoestrone as the gateway intermediate. Conversion to 4-bromo-3-O-triflyl-estrone (95% yield) [2] unlocks a single-platform strategy for producing 19 or more structurally diverse arylated estrones with controlled mono- or bis-substitution patterns. This approach is particularly valuable for generating compound libraries where both the C-3 and C-4 positions are systematically varied to probe hydrophobic binding pockets in target proteins.

Heavy-Atom Derivative for X-ray Crystallographic Phase Determination of Steroid-Binding Proteins

The well-characterized crystal structure of 4-bromoestrone itself [3], combined with the strong anomalous scattering of bromine (f'' = 1.28 e⁻ at Cu Kα), makes this compound suitable as a heavy-atom derivative in multiple isomorphous replacement (MIR) or single-wavelength anomalous diffraction (SAD) phasing experiments. When soaked into crystals of steroid-binding proteins (e.g., STS, 17β-HSD1, or estrogen receptors), the bromine atom provides a strong anomalous signal that can facilitate phase determination, leveraging the known binding modes established in the enzyme inhibition studies [1].

Regioselective Synthesis of 2-Substituted Estrone Derivatives via C-4 Blocking Strategy

For synthetic chemistry laboratories requiring pure 2-aminoestrone, 2-acetamidoestrone, or related 2-substituted estrone analogs, 4-bromoestrone is the starting material of choice. The C-4 bromine atom blocks competing electrophilic substitution at that position, enabling exclusive C-2 functionalization with benzeneseleninic anhydride/hexamethyldisilazane, followed by reductive removal of the bromine via hydrogenolysis [4]. This route circumvents the problematic chromatographic separation of 2- and 4-regioisomers that plagues direct functionalization of native estrone.

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